molecular formula C22H34O2 B12458609 2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane

2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane

Cat. No.: B12458609
M. Wt: 330.5 g/mol
InChI Key: CTSMPXQDFPRJET-UHFFFAOYSA-N
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Description

2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane is a complex organic compound characterized by its unique structure, which includes a naphthalene core with multiple alkyl substitutions and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane typically involves multi-step organic reactions. One common approach is the alkylation of a naphthalene derivative followed by cyclization to form the dioxane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone: Shares a similar naphthalene core but differs in functional groups.

    Ethanone,1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl): Another compound with a related structure but different reactivity.

Uniqueness

2-(3-Ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

2-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxane

InChI

InChI=1S/C22H34O2/c1-8-16-13-18-19(21(5,6)11-10-20(18,3)4)14-17(16)22(7)23-12-9-15(2)24-22/h13-15H,8-12H2,1-7H3

InChI Key

CTSMPXQDFPRJET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1C3(OCCC(O3)C)C)C(CCC2(C)C)(C)C

Origin of Product

United States

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